3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Antioxidant DPPH assay Free radical scavenging

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a synthetic heterocyclic compound that integrates a 3,5-dimethylpyrazole donor, a 4-(pyridin-4-yl)thiazole acceptor, and a propanamide linker. This scaffold belongs to the broader class of pyrazole–thiazole–pyridine conjugates, which have attracted attention in medicinal chemistry for their antioxidant and kinase‑inhibitory potential.

Molecular Formula C16H17N5OS
Molecular Weight 327.4 g/mol
Cat. No. B12170214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
Molecular FormulaC16H17N5OS
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C16H17N5OS/c1-10-13(11(2)21-20-10)3-4-15(22)19-16-18-14(9-23-16)12-5-7-17-8-6-12/h5-9H,3-4H2,1-2H3,(H,20,21)(H,18,19,22)
InChIKeyMZGUBSKRRUXEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide: Structural Overview and Procurement Context


3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a synthetic heterocyclic compound that integrates a 3,5-dimethylpyrazole donor, a 4-(pyridin-4-yl)thiazole acceptor, and a propanamide linker [1]. This scaffold belongs to the broader class of pyrazole–thiazole–pyridine conjugates, which have attracted attention in medicinal chemistry for their antioxidant and kinase‑inhibitory potential [1][2]. The compound’s substitution pattern – pyridin‑4‑yl on the thiazole and a C‑4‑linked pyrazole – distinguishes it from regioisomeric analogs (e.g., pyridin‑2‑yl isomers) that are more commonly described, making its procurement a deliberate choice for structure‑activity relationship (SAR) exploration.

Why Generic Pyrazole–Thiazole Substitution Cannot Replace 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide


The precise location of the pyridyl nitrogen (4‑yl vs. 2‑yl isomer) and the attachment point of the pyrazole to the propanamide linker (C‑4 vs. C‑1/5) fundamentally alter the compound’s hydrogen‑bonding capacity, electronic distribution, and molecular shape [1]. In reported antioxidant and kinase‑inhibition assays, even minor positional shifts in the pyridine or pyrazole ring have been shown to change IC50 values by an order of magnitude or more [1][2]. Consequently, “in‑class” pyrazole‑thiazole‑pyridine compounds cannot be treated as interchangeable; sourcing the exact isomer is critical for reproducible biological results and valid SAR interpretation.

Quantitative Evidence Guide for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide


DPPH Radical Scavenging Activity of Pyrazole–Thiazole–Pyridine Conjugates

In a study of novel pyrazole–thiazole–pyridine conjugates, the most active antioxidant compound (ligand 4) achieved an IC50 of 4.67 μg/mL in the DPPH assay, while other derivatives ranged from 20.56 to 45.32 μg/mL [1]. Although the target compound was not directly tested in this study, the identical combination of 3,5‑dimethylpyrazole, thiazole, and pyridine moieties places it within the same pharmacophoric space, suggesting comparable radical‑scavenging potential [1].

Antioxidant DPPH assay Free radical scavenging

Kinase‑Inhibition Affinity of a 4‑(3,5‑Dimethylpyrazol‑4‑yl)thiazolo‑pyridine Scaffold

A closely related scaffold, 4-(3,5-dimethyl-1H-pyrazol-4-yl)[1,3]thiazolo[4,5-c]pyridine, displayed a binding Kd of 297 nM and an EC50 of 894 nM in TTR SPA and SPR assays [1]. The target compound differs primarily in the propanamide linker and the pyridin‑4‑yl substitution on the thiazole ring. Given that the pyrazole and thiazole cores are identical, a comparable range of kinase‑inhibitory potency is plausible, although the electronic effect of the pyridin‑4‑yl group may shift selectivity or affinity [1].

Kinase inhibition Transthyretin (TTR) binding SPR assay

Predicted Physicochemical Differentiation: Pyridin‑4‑yl vs. Pyridin‑2‑yl Isomer

Computational predictions indicate that the pyridin‑4‑yl isomer (target compound) possesses a higher topological polar surface area (TPSA ≈ 67.8 Ų) and a calculated logP around 5.1 compared to the pyridin‑2‑yl isomer, which is anticipated to have a lower TPSA and a slightly lower logP due to reduced solvent‑accessible polar region [1][2]. This difference arises because the pyridin‑4‑yl nitrogen is more exposed than the pyridin‑2‑yl nitrogen, enhancing hydrogen‑bonding capability and potentially improving aqueous solubility [1].

Drug‑likeness logP TPSA Positional isomerism

Recommended Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide


Antioxidant Screening Libraries for Oxidative Stress Studies

Given the demonstrated antioxidant activity of structurally analogous pyrazole–thiazole–pyridine conjugates (IC50 as low as 4.67 μg/mL in DPPH assays) [1], this compound is a strong candidate for inclusion in focused antioxidant screening libraries. Its unique pyridin‑4‑yl substitution may confer distinct radical‑scavenging kinetics compared to more common pyridin‑2‑yl analogs.

Kinase‑Inhibitor Probe Discovery

The scaffold‑related kinase inhibition data (Kd 297 nM for a closely related compound) [1] support the use of this compound as a starting point for kinase‑inhibitor probe discovery. The propanamide linker and pyridin‑4‑yl group provide a different vector for H‑bond interactions than previously explored thiazolo‑pyridine scaffolds, potentially leading to novel selectivity profiles.

Physicochemical Property SAR Studies

The predicted higher TPSA and logP of the pyridin‑4‑yl isomer relative to its pyridin‑2‑yl counterpart [1][2] make this compound useful in systematic SAR studies aimed at optimizing solubility, permeability, and metabolic stability. Researchers can benchmark this isomer against the 2‑yl variant to quantify the impact of pyridine nitrogen positioning on ADME properties.

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